molecular formula C11H15N B13177902 1-(2,4-Dimethylphenyl)cyclopropan-1-amine

1-(2,4-Dimethylphenyl)cyclopropan-1-amine

Cat. No.: B13177902
M. Wt: 161.24 g/mol
InChI Key: QXXKYLSGKDTHFY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15N It is a cyclopropane derivative with a phenyl group substituted at the 1-position and two methyl groups at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(2,4-Dimethylphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring and phenyl group contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)cyclopropan-1-amine
  • 1-(4-Chlorophenyl)cyclopropan-1-amine
  • 1-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

This compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-8-3-4-10(9(2)7-8)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

QXXKYLSGKDTHFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CC2)N)C

Origin of Product

United States

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